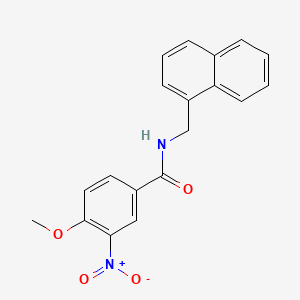![molecular formula C17H18N2O3 B5503037 4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B5503037.png)
4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 4-(dimethylamino)aniline with phenyl isocyanate to form the intermediate 4-{[4-(Dimethylamino)phenyl]carbamoyl}aniline. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl and acetate groups can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)phenyl acetate
- 4-(Dimethylamino)phenyl carbamate
Comparison: Compared to these similar compounds, 4-{[4-(Dimethylamino)phenyl]carbamoyl}phenyl acetate is unique due to the presence of both the carbamoyl and acetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions with molecular targets.
Propiedades
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)22-16-10-4-13(5-11-16)17(21)18-14-6-8-15(9-7-14)19(2)3/h4-11H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPUWQSSAFEWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

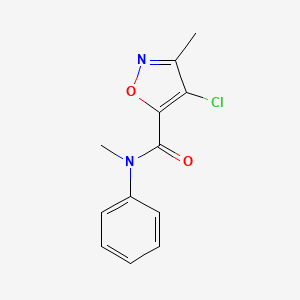
![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B5502983.png)
![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)
![2-[3-(4-Methoxy-3,5-dimethylphenyl)phenoxy]acetamide](/img/structure/B5502994.png)
![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)
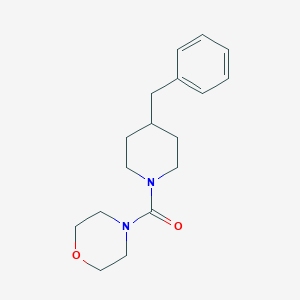
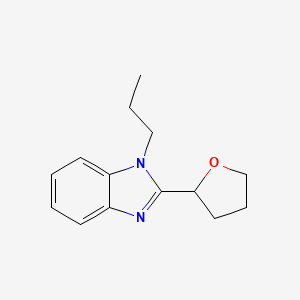
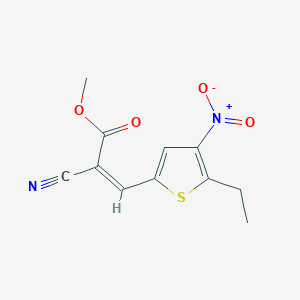
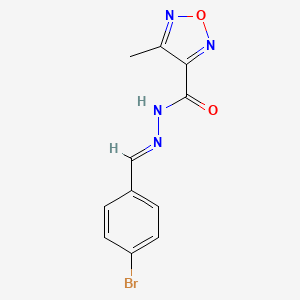
![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)
